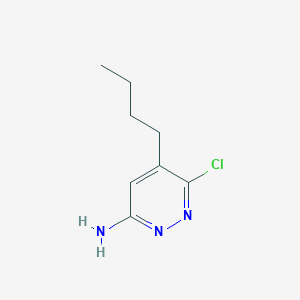
5-butyl-6-chloropyridazin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Butyl-6-chloropyridazin-3-amine is a chemical compound with the molecular formula C8H12ClN3. It belongs to the class of pyridazine derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
準備方法
Synthetic Routes and Reaction Conditions: One common method is the reaction of 6-chloropyridazine with butylamine under controlled conditions to yield the desired compound .
Industrial Production Methods: Industrial production of 5-butyl-6-chloropyridazin-3-amine may involve large-scale chlorination and amination processes, utilizing advanced chemical reactors and purification techniques to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form amine derivatives with different substituents.
Substitution: It can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed:
- Oxidized derivatives
- Reduced amine derivatives
- Substituted pyridazine compounds
科学的研究の応用
5-Butyl-6-chloropyridazin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 5-butyl-6-chloropyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .
類似化合物との比較
- 5-tert-butyl-6-chloropyridazin-3-amine
- 5-methyl-6-chloropyridazin-3-amine
- 5-ethyl-6-chloropyridazin-3-amine
Comparison: 5-Butyl-6-chloropyridazin-3-amine is unique due to its specific butyl substitution, which may confer distinct chemical and biological properties compared to its methyl, ethyl, and tert-butyl analogs. These differences can affect the compound’s reactivity, solubility, and biological activity .
特性
分子式 |
C8H12ClN3 |
|---|---|
分子量 |
185.65 g/mol |
IUPAC名 |
5-butyl-6-chloropyridazin-3-amine |
InChI |
InChI=1S/C8H12ClN3/c1-2-3-4-6-5-7(10)11-12-8(6)9/h5H,2-4H2,1H3,(H2,10,11) |
InChIキー |
RCTMWCSFUJBZDM-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC(=NN=C1Cl)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













